2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate
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Overview
Description
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a piperidine ring, and a carbodithioate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with an appropriate acylating agent to form an intermediate, which is then reacted with 2-methylpiperidine-1-carbodithioate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbodithioate group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives .
Scientific Research Applications
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbodithioate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
650592-74-8 |
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Molecular Formula |
C17H25N3OS3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C17H25N3OS3/c1-11-6-7-13-14(9-11)24-16(18-13)19-15(21)10-23-17(22)20-8-4-3-5-12(20)2/h11-12H,3-10H2,1-2H3,(H,18,19,21) |
InChI Key |
KIDMRSCREYPPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCCCC3C |
Origin of Product |
United States |
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